molecular formula C22H21FN2O5 B3002372 Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-49-1

Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No. B3002372
CAS RN: 868224-49-1
M. Wt: 412.417
InChI Key: YUAWFSHFPISJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, appears to be a derivative of fluoroaniline and isoquinoline, which are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound's structure suggests it may have applications in these fields, although the specific uses are not detailed in the provided papers.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of the herbicide quizalofopethyl, involves nucleophilic substitution reactions starting from 2,3-dichloroquinoxaline . Similarly, ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is synthesized from the sodium salt of diethyl 2-oxosuccinate and 3-fluoroaniline through nucleophilic addition and cyclization . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of fluoroaniline derivatives has been extensively studied using NMR spectroscopy. For example, an NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provided detailed information on the chemical shifts and coupling constants of hydrogen, carbon, and fluorine atoms in the molecule . This information is crucial for confirming the structure of synthesized compounds and understanding the electronic environment of the molecule, which can influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involving fluoroaniline and isoquinoline derivatives are typically characterized by their reactivity towards nucleophiles. The fluoro group can activate the ring towards nucleophilic aromatic substitution, while the carboxylate ester group can participate in various esterification and hydrolysis reactions . The specific reactivity patterns of the compound would need to be studied to determine its suitability for applications in pharmaceutical synthesis or as an agrochemical.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of the fluoro group can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its solubility, boiling point, and stability . Detailed analysis of these properties would require experimental data, which is not provided in the current set of papers. However, the methodologies described in the papers could be used to synthesize the compound and subsequently determine its properties.

Scientific Research Applications

1. Inhibition of SF-1

A study by Madoux et al. (2008) identified ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate as a potent submicromolar inhibitor of steroidogenic factor 1 (SF-1), a transcription factor belonging to the nuclear receptor superfamily. These findings highlight its potential in investigating the therapeutic applications of SF-1 inhibition (Madoux et al., 2008).

2. Crystal Structure and DFT Studies

In 2019, Baba et al. conducted a study on the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) studies of a compound similar to ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate. This research provides valuable insights into the physicochemical properties and molecular interactions of similar compounds (Baba et al., 2019).

3. Potential as an Anti-Cancer Agent

Riadi et al. (2021) synthesized a new derivative with a structure related to this compound, demonstrating potent cytotoxic activity against various human cancer cell lines. The compound also showed significant inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

4. Quantitative Bioanalytical Method Development

Nemani et al. (2018) established a quantitative bioanalytical method for a molecule structurally similar to this compound, showcasing its application in drug development and pharmacokinetic studies (Nemani et al., 2018).

properties

IUPAC Name

ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5/c1-3-29-22(28)14(2)30-19-6-4-5-18-17(19)11-12-25(21(18)27)13-20(26)24-16-9-7-15(23)8-10-16/h4-12,14H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAWFSHFPISJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.